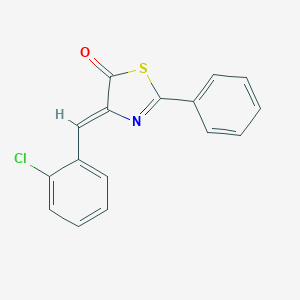
1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene, also known as CNPMT, is a chemical compound that belongs to the class of azo compounds. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules, such as proteins and DNA. These interactions can lead to various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene can induce DNA damage, oxidative stress, and cell death in cancer cells. In addition, 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene has been reported to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene in lab experiments is its versatility and ease of synthesis. It can be easily modified to produce derivatives with different properties and functionalities. However, one of the limitations of using 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene is its potential toxicity and instability, which can affect the reproducibility and reliability of the results.
Future Directions
There are several future directions for the research on 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene, including:
1. Developing new synthesis methods to improve the yield and purity of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene and its derivatives.
2. Investigating the mechanism of action of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene at the molecular level to better understand its biological effects.
3. Exploring the potential applications of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene in drug discovery and development, particularly as anti-cancer and anti-inflammatory agents.
4. Studying the toxicity and pharmacokinetics of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene in animal models to assess its safety and efficacy for clinical use.
Conclusion
In conclusion, 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene is a versatile and promising chemical compound that has a wide range of potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential. With continued efforts, 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene could become a valuable tool for scientific research and drug development.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene can be achieved through various methods, including diazotization, coupling, and reduction reactions. One of the commonly used methods involves the reaction of 2-chloroaniline with 4-nitro-2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with sodium azide to produce 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene.
Scientific Research Applications
1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has been used as a reagent in organic synthesis, a probe in analytical chemistry, and a tool in molecular biology. In addition, 1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene has been investigated for its potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.
properties
Product Name |
1-(2-Chlorophenyl)-3-{4-nitro-2-methoxyphenyl}-1-triazene |
|---|---|
Molecular Formula |
C13H11ClN4O3 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)diazenyl]-2-methoxy-4-nitroaniline |
InChI |
InChI=1S/C13H11ClN4O3/c1-21-13-8-9(18(19)20)6-7-12(13)16-17-15-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,15,16) |
InChI Key |
WGKDNMBEJJAQQU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NN=NC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NN=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)






![1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)

![2-benzyl-1-[(2,5-dichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B273999.png)